2-chloro-N-(diphenylcarbamothioyl)-5-iodobenzamide
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Overview
Description
2-chloro-N-(diphenylcarbamothioyl)-5-iodobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of chlorine, iodine, and a diphenylcarbamothioyl group attached to a benzamide core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(diphenylcarbamothioyl)-5-iodobenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the chlorine and iodine atoms is usually achieved through halogenation reactions. The diphenylcarbamothioyl group is then introduced via a thiourea derivative, which reacts with the halogenated benzamide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and thiourea reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(diphenylcarbamothioyl)-5-iodobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
2-chloro-N-(diphenylcarbamothioyl)-5-iodobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(diphenylcarbamothioyl)-5-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and DNA.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-chloro-N,N-dimethylacetamide
- 2-chloro-N-(p-tolylcarbamoyl)nicotinamide
- 2-chloro-N-(2-chlorophenyl)carbamoylbenzamide
Uniqueness
2-chloro-N-(diphenylcarbamothioyl)-5-iodobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-(diphenylcarbamothioyl)-5-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClIN2OS/c21-18-12-11-14(22)13-17(18)19(25)23-20(26)24(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIIJARHXFUASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)NC(=O)C3=C(C=CC(=C3)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClIN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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